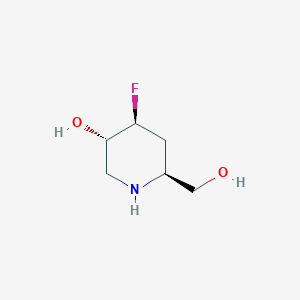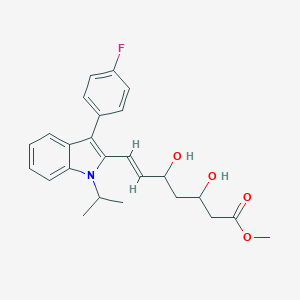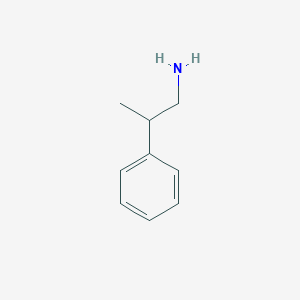
2-Phenylpropylamin
Übersicht
Beschreibung
2-phenylpropylamine is a phenylalkylamine that is propan-1-amine substituted by a phenyl group at position 2. It is classified as a doping agent by the World Anti-Doping Agency. It has a role as an antihypotensive agent. It is a phenylalkylamine and a member of benzenes.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Antihypertensives Mittel
2-Phenylpropylamin wurde als ein Antihypertensives Mittel identifiziert . Es kann verwendet werden, um den Blutdruck in Fällen von Hypotonie zu erhöhen. Diese Anwendung ist besonders relevant in klinischen Umgebungen, in denen Patienten aufgrund verschiedener Erkrankungen oder chirurgischer Eingriffe unter niedrigem Blutdruck leiden können.
Organische Synthese: Zwischenprodukt für Pharmazeutika
Diese Verbindung wird bei der Synthese verschiedener Pharmazeutika verwendet . Es dient als Zwischenprodukt bei der Herstellung von Medikamenten, die unterschiedliche therapeutische Wirkungen haben können. Die Möglichkeit, diese Verbindung in größere, komplexere Moleküle einzubauen, macht sie wertvoll in der Medikamentenentwicklung.
Biochemie: TAAR1-Agonist
This compound wirkt als ein Agonist des Trace-Amin-assoziierten Rezeptors 1 (TAAR1) . Diese biochemische Rolle deutet auf mögliche Anwendungen bei der Untersuchung neurologischer Prozesse und der Entwicklung von Behandlungen für Erkrankungen im Zusammenhang mit der TAAR1-Aktivität hin.
Industrielle Anwendungen: Synthese von Feinchemikalien
In industriellen Anwendungen ist this compound an der Synthese von Feinchemikalien beteiligt. Diese Chemikalien dienen als Vorläufer oder Zwischenprodukte bei der Herstellung einer breiten Palette von Produkten, darunter Farbstoffe, Duftstoffe und fortschrittliche Materialien .
Wirkmechanismus
Target of Action
2-Phenylpropylamine, also known as 2-phenylpropan-1-amine, primarily targets the Trace Amine Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in monoaminergic systems within the central nervous system .
Mode of Action
2-Phenylpropylamine acts as an agonist at the TAAR1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to TAAR1, 2-Phenylpropylamine stimulates the receptor, which leads to a series of reactions in the cell .
Biochemical Pathways
The activation of TAAR1 by 2-Phenylpropylamine leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, appetite, and the body’s response to stress .
Pharmacokinetics
It is known that phenethylamines, a class of compounds to which 2-phenylpropylamine belongs, are primarily metabolized by monoamine oxidase enzymes . This metabolism can affect the bioavailability of 2-Phenylpropylamine, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The activation of TAAR1 by 2-Phenylpropylamine and the subsequent release of neurotransmitters can lead to various physiological effects. For instance, increased levels of dopamine and norepinephrine can lead to heightened alertness and increased energy, while changes in serotonin levels can affect mood .
Action Environment
The action, efficacy, and stability of 2-Phenylpropylamine can be influenced by various environmental factors. For instance, the presence of other substances that can also bind to TAAR1 may affect the ability of 2-Phenylpropylamine to activate this receptor. Additionally, factors that affect the function of monoamine oxidase enzymes, such as genetic variations or the presence of monoamine oxidase inhibitors, can influence the metabolism and hence the bioavailability of 2-Phenylpropylamine .
Biochemische Analyse
Biochemical Properties
2-Phenylpropylamine plays a significant role in various biochemical reactions. It acts as an agonist for trace amine associated receptor 1 (TAAR1), a G protein-coupled receptor involved in modulating neurotransmitter systems . By binding to TAAR1, 2-phenylpropylamine influences the release of monoamines such as dopamine, norepinephrine, and serotonin. This interaction can affect neurotransmission and has implications for mood regulation and cognitive functions.
Additionally, 2-phenylpropylamine interacts with enzymes such as monoamine oxidase (MAO), which is responsible for the degradation of monoamines. The inhibition of MAO by 2-phenylpropylamine can lead to increased levels of monoamines in the synaptic cleft, enhancing neurotransmitter signaling .
Cellular Effects
2-Phenylpropylamine exerts various effects on different cell types and cellular processes. In neuronal cells, it modulates neurotransmitter release by acting on TAAR1, leading to altered synaptic transmission. This can influence cell signaling pathways, including those involved in mood regulation and cognitive functions .
In non-neuronal cells, 2-phenylpropylamine can affect cellular metabolism by interacting with enzymes involved in monoamine degradation. This interaction can lead to changes in cellular energy balance and metabolic flux . Additionally, 2-phenylpropylamine has been shown to influence gene expression by modulating transcription factors and signaling pathways associated with neurotransmitter systems .
Molecular Mechanism
The molecular mechanism of action of 2-phenylpropylamine involves its binding to TAAR1, which triggers a cascade of intracellular signaling events. Upon binding to TAAR1, 2-phenylpropylamine activates G proteins, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels . This elevation in cAMP can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in cellular functions.
Furthermore, 2-phenylpropylamine can inhibit the activity of monoamine oxidase, preventing the degradation of monoamines and thereby increasing their availability in the synaptic cleft . This dual mechanism of action—TAAR1 activation and MAO inhibition—contributes to the compound’s overall effects on neurotransmitter systems and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-phenylpropylamine can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that 2-phenylpropylamine is relatively stable under standard laboratory conditions, but prolonged exposure to extreme conditions can lead to degradation .
Long-term studies in vitro and in vivo have demonstrated that 2-phenylpropylamine can have sustained effects on cellular functions. For example, chronic exposure to the compound has been shown to result in adaptive changes in neurotransmitter systems, including alterations in receptor expression and signaling pathways . These long-term effects highlight the importance of considering temporal factors when studying the biochemical properties of 2-phenylpropylamine.
Dosage Effects in Animal Models
The effects of 2-phenylpropylamine in animal models are dose-dependent. At low doses, the compound can enhance neurotransmitter release and improve cognitive functions without causing significant adverse effects . At higher doses, 2-phenylpropylamine can lead to toxic effects, including neurotoxicity and behavioral changes .
Threshold effects have been observed in animal studies, where a certain dosage is required to elicit a measurable response. Beyond this threshold, increasing the dosage can result in a proportional increase in the compound’s effects. Excessive dosages can lead to adverse effects, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
2-Phenylpropylamine is involved in several metabolic pathways, primarily those related to monoamine metabolism. The compound is metabolized by enzymes such as monoamine oxidase, which catalyzes its oxidative deamination to produce phenylacetaldehyde . This intermediate can further undergo oxidation to form phenylacetic acid, which is excreted in the urine.
The interaction of 2-phenylpropylamine with monoamine oxidase can affect metabolic flux and alter the levels of various metabolites. For example, inhibition of monoamine oxidase by 2-phenylpropylamine can lead to increased levels of monoamines and their corresponding metabolites in the brain . This modulation of metabolic pathways has implications for the compound’s overall biochemical and pharmacological effects.
Transport and Distribution
The transport and distribution of 2-phenylpropylamine within cells and tissues are mediated by various transporters and binding proteins. In neuronal cells, the compound is taken up by monoamine transporters, including the dopamine transporter, norepinephrine transporter, and serotonin transporter . These transporters facilitate the uptake of 2-phenylpropylamine into presynaptic terminals, where it can exert its effects on neurotransmitter release.
In non-neuronal cells, 2-phenylpropylamine can interact with other transporters and binding proteins that regulate its distribution and localization. The compound’s ability to cross the blood-brain barrier and accumulate in the brain is a key factor in its pharmacological effects . Additionally, the distribution of 2-phenylpropylamine within tissues can be influenced by factors such as lipid solubility and protein binding .
Subcellular Localization
The subcellular localization of 2-phenylpropylamine is crucial for its activity and function. In neuronal cells, the compound is primarily localized in presynaptic terminals, where it interacts with monoamine transporters and receptors . This localization allows 2-phenylpropylamine to modulate neurotransmitter release and synaptic transmission effectively.
Post-translational modifications and targeting signals can influence the subcellular localization of 2-phenylpropylamine. For example, phosphorylation of the compound or its binding proteins can affect its distribution within the cell . Understanding the subcellular localization of 2-phenylpropylamine is essential for elucidating its mechanism of action and overall biochemical effects.
Eigenschaften
IUPAC Name |
2-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXORVIZLPOGIRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870630 | |
| Record name | 2-Phenyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582-22-9 | |
| Record name | (±)-2-Phenylpropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methylphenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylpropylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beta-methylphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLPROPYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XL7O3V13L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
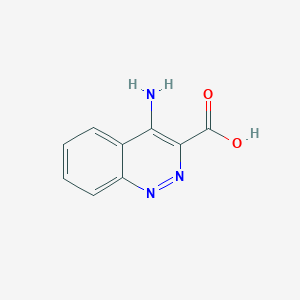
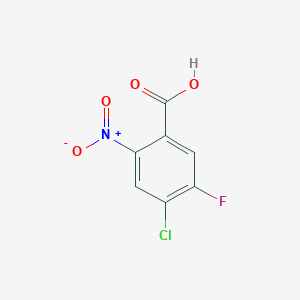
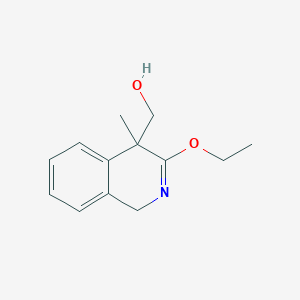
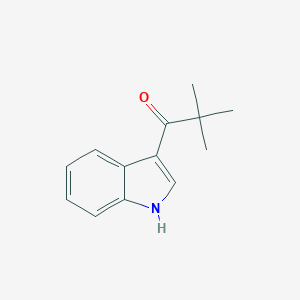
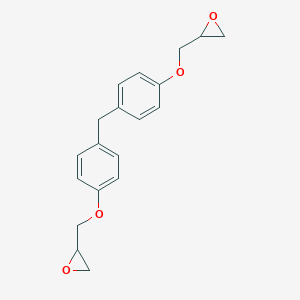

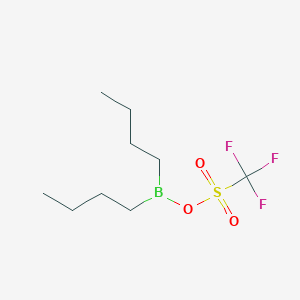
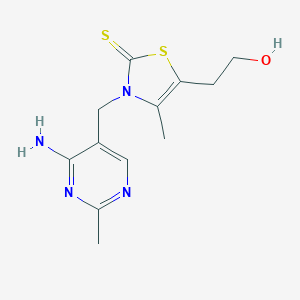
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128587.png)
![N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide](/img/structure/B128588.png)
